2-Fluoro-5-(trifluoromethyl)benzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGWDDBROIXNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374666 | |

| Record name | 2-fluoro-5-(trifluoromethyl)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883543-26-8 | |

| Record name | 2-fluoro-5-(trifluoromethyl)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 883543-26-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)benzyl chloride (CAS No. 883543-26-8), a critical fluorinated building block in modern organic synthesis. The guide covers its core physicochemical properties, characteristic reactivity, applications in medicinal chemistry, and essential protocols for laboratory handling, analysis, and quality control. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in the laboratory.

Introduction and Strategic Importance

This compound is a substituted aromatic compound distinguished by the presence of three key functional groups: a reactive benzyl chloride moiety, an electron-withdrawing trifluoromethyl group (-CF3), and a fluorine atom. This unique combination of substituents makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The incorporation of fluorine and trifluoromethyl groups into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The benzyl chloride group serves as a versatile chemical handle, enabling covalent modification of various scaffolds through its reactivity with a wide range of nucleophiles.[1] Consequently, this compound is frequently employed as a key starting material for synthesizing kinase inhibitors, protease inhibitors, and other advanced therapeutic agents.[1]

Physicochemical and Spectroscopic Profile

The physical properties of this compound define its behavior in a laboratory setting, influencing choices for reaction setup, purification, and storage. It is a clear, nearly colorless liquid at room temperature.[2][3]

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 883543-26-8 | [1][4] |

| Molecular Formula | C₈H₅ClF₄ | [1][4][5] |

| Molecular Weight | 212.57 g/mol | [4][5] |

| Appearance | Clear, almost colorless liquid | [2][3] |

| Boiling Point | 175 °C (at 760 mmHg) | [2][3][6][7][8] |

| Density | 1.372 g/cm³ | [2][3][6][7][8] |

| Flash Point | 69 °C | [2][3][6] |

| Refractive Index | 1.442 | [7] |

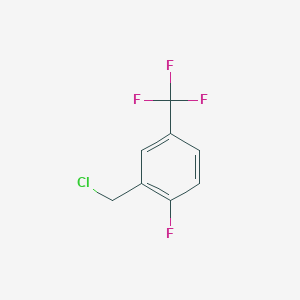

Structural Diagram

The unique arrangement of the fluoro, trifluoromethyl, and chloromethyl groups on the benzene ring dictates the compound's reactivity and steric profile.

Caption: Chemical structure with IUPAC numbering.

Synthesis, Reactivity, and Mechanism of Action

Synthesis Pathway

The industrial synthesis of this compound typically involves the free-radical chlorination of 2-Fluoro-5-(trifluoromethyl)toluene.[1] This reaction is often initiated by UV light or a radical initiator and uses a chlorinating agent like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS). The causality for this choice rests on the stability of the benzylic radical intermediate, which is preferentially formed over radicals on the aromatic ring.

Caption: A generalized synthetic workflow.

Core Reactivity: Nucleophilic Substitution

The primary mechanism of action for this compound in synthesis is its role as an electrophile in nucleophilic substitution reactions.[1] The carbon of the chloromethyl (-CH₂Cl) group is electron-deficient due to the electronegativity of the adjacent chlorine atom and the electron-withdrawing effects of the substituted benzene ring. This makes it a prime target for nucleophiles.

This reactivity is the cornerstone of its utility. The benzyl chloride group is an excellent leaving group, facilitating Sₙ2 reactions with a wide variety of nucleophiles, including:

-

Amines (R-NH₂): To form substituted benzylamines.

-

Alcohols (R-OH) / Phenols (Ar-OH): To form benzyl ethers.

-

Thiols (R-SH): To form benzyl thioethers.

-

Cyanide (CN⁻): To form the corresponding nitrile, extending the carbon chain.

The trifluoromethyl group enhances the stability of the transition state in these Sₙ2 reactions, which can accelerate the reaction rate compared to non-fluorinated analogs.[1]

Laboratory Protocols and Quality Control

Adherence to validated protocols is essential for ensuring both the safety of the researcher and the integrity of the experimental results.

Safe Handling and Storage

Benzyl chlorides are lachrymators (tear-producing agents) and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[1]

-

PPE: Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[9][10]

-

Ventilation: All transfers and reactions should be conducted in a certified chemical fume hood.[9]

-

Incompatibilities: Avoid contact with strong bases, alcohols, amines, and oxidizing agents. The compound is moisture-sensitive and may react with water, potentially releasing corrosive hydrogen chloride gas.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[9]

Representative Protocol: Quality Control via Gas Chromatography (GC)

This protocol describes a general method for assessing the purity of the compound. The choice of a non-polar column is based on the compound's aromatic nature, and the flame ionization detector (FID) is standard for organic molecule analysis.

Objective: To determine the purity of a sample of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution by dissolving ~20 mg of the compound in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Create a dilute sample for injection by performing a 1:100 dilution of the stock solution with the same solvent.

-

-

Instrumentation (Typical Conditions):

-

Gas Chromatograph: Agilent 7890 or equivalent with FID.

-

Column: HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (Split ratio 50:1).

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Detector Temperature: 300 °C.

-

-

Data Analysis:

-

Integrate the resulting chromatogram.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). A purity of >97% is typically expected.[1]

-

Caption: A typical workflow for GC analysis.

Applications in Drug Development

The strategic value of this compound lies in its role as a sophisticated building block for high-value pharmaceutical targets.

-

Kinase Inhibitors: Many kinase inhibitors feature complex aromatic systems. This reagent is used to introduce the fluorinated benzyl moiety, which can occupy hydrophobic pockets in the kinase active site, improving potency and selectivity.[1]

-

Anticancer Agents: It is a precursor for compounds used in the synthesis of novel anticancer agents, such as analogs of PARP inhibitors like Olaparib.[1]

-

Antiviral Compounds: The benzyl group is a common structural motif in protease inhibitors. The fluorine and CF₃ groups can enhance the compound's ability to cross cell membranes and resist metabolic degradation, crucial properties for effective antiviral drugs.[1]

Conclusion

This compound is more than a simple reagent; it is an enabling tool for modern medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for introducing key fluorinated motifs into drug candidates. By understanding its properties, handling requirements, and synthetic potential, researchers can leverage this compound to accelerate the development of next-generation therapeutics.

References

- BenchChem. (n.d.). This compound | 883543-26-8.

- ChemicalBook. (n.d.). 2-fluoro-5-trifluoromethylbenzyl chloride CAS#: 883543-26-8.

- ChemicalBook. (n.d.). 883543-26-8 | CAS DataBase.

- ChemNet. (n.d.). 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene [883543-26-8].

- CookeChem. (2022). 2-Fluoro-5-(trifluoromethyl)benzylchloride, 98% , 883543-26-8.

- LookChem. (n.d.). Precision in Synthesis: Understanding the Properties of this compound.

- LookChem. (n.d.). CAS No 705-29-3 , 1-(chloromethyl)-3-(trifluoromethyl)benzene.

- CRO SPLENDID LAB. (n.d.). This compound.

- Smolecule. (n.d.). Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 883543-26-8.

- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzyl chloride.

- LookChem. (n.d.). 2-fluoro-5-trifluoromethylbenzyl chloride, CasNo.883543-26-8.

- BLD Pharm. (n.d.). 207981-46-2|2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- Chem-Impex International, Inc. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- Apollo Scientific. (2023). 2-(Trifluoromethyl)benzyl chloride Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzyl Chloride.

- ChemicalBook. (2025). 2-CHLORO-5-TRIFLUOROMETHYLBENZYL CHLORIDE - Safety Data Sheet.

- Fluorochem. (n.d.). [2-Fluoro-5-(trifluoromethyl)benzyl]magnesium chloride, 0.25M 2-MeTHF.

- CIC. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- Supporting Information. (n.d.). General Information.

- ChemicalBook. (2025). 2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 207981-46-2.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride 207981-46-2.

- Apollo Scientific. (n.d.). 883543-26-8 Cas No. | this compound.

Sources

- 1. This compound | 883543-26-8 | Benchchem [benchchem.com]

- 2. 2-fluoro-5-trifluoromethylbenzyl chloride CAS#: 883543-26-8 [m.chemicalbook.com]

- 3. 2-Fluoro-5-(trifluoromethyl)benzylchloride , 98% , 883543-26-8 - CookeChem [cookechem.com]

- 4. scbt.com [scbt.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. 883543-26-8 | CAS DataBase [m.chemicalbook.com]

- 7. 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene [883543-26-8], Information for 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene [883543-26-8], Suppliers of China 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene [883543-26-8] [chemnet.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzyl chloride: Properties, Synthesis, and Applications

Abstract

2-Fluoro-5-(trifluoromethyl)benzyl chloride is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a reactive benzyl chloride moiety, a fluorine atom, and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules. This guide provides a comprehensive overview of its core properties, outlines a detailed synthetic pathway, explores its chemical reactivity, and discusses its applications as a strategic building block in modern chemistry. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Core Physicochemical Properties and Structural Analysis

This compound is a synthetic fluorinated aromatic compound distinguished by its trifunctional nature.[1] The interplay between the electron-withdrawing fluorine and trifluoromethyl groups and the reactive chloromethyl group defines its chemical behavior and utility.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly enhances the lipophilicity and metabolic stability of molecules into which it is incorporated.[1] The fluorine atom further modulates the electronic properties of the aromatic ring. The benzyl chloride group provides a reactive handle for introducing the entire fluorinated benzyl scaffold into a target structure via nucleophilic substitution reactions.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 212.57 g/mol | [1][2] |

| Molecular Formula | C₈H₅ClF₄ | [1][3] |

| CAS Number | 883543-26-8 | [1][2][3] |

| IUPAC Name | 2-(chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene | [2] |

| Synonyms | 3-(Chloromethyl)-4-fluorobenzotrifluoride | [2] |

| Purity | ≥95% (Typical) | [2] |

Chemical Structure Diagram

Caption: Structure of this compound.

Synthesis and Mechanistic Insights

The industrial-scale synthesis of this compound is typically achieved through chlorination of the corresponding benzyl alcohol. This precursor can be obtained from the respective benzoic acid derivative, which is a common starting material.

Proposed Synthetic Workflow

The transformation from 2-fluoro-5-(trifluoromethyl)benzoic acid to the target benzyl chloride is a two-step process involving reduction followed by chlorination.

Caption: Proposed two-step synthesis from the corresponding benzoic acid.

Experimental Protocol: Chlorination of 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol

This protocol describes a standard laboratory procedure for converting the benzyl alcohol intermediate into the final benzyl chloride product using thionyl chloride (SOCl₂). The choice of thionyl chloride is strategic; it reacts with the alcohol to form the desired product and gaseous byproducts (SO₂ and HCl), which simplifies purification.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol in anhydrous DCM.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring. This is crucial to control the initial exothermic reaction with thionyl chloride.

-

Reagent Addition: Slowly add thionyl chloride (approximately 1.1 to 1.5 equivalents) dropwise to the cooled solution. The slow addition prevents a rapid increase in temperature and potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material. Gentle heating to reflux may be required to drive the reaction to completion.

-

Workup: Carefully quench the reaction by slowly adding it to ice-cold water. The benzyl chloride product is organic-soluble, while excess thionyl chloride will hydrolyze.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the lability of the carbon-chlorine bond, making it an excellent electrophile for nucleophilic substitution reactions.[1]

-

Nucleophilic Substitution: This is the most common application, where the chloride is displaced by a variety of nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.[1] This reaction is fundamental to its use as a building block in drug discovery.

-

Oxidation: The benzyl chloride moiety can be oxidized to produce 2-fluoro-5-(trifluoromethyl)benzaldehyde or, with a stronger oxidant, 2-fluoro-5-(trifluoromethyl)benzoic acid.[1]

-

Reduction: The compound can be reduced to form the corresponding 2-fluoro-5-(trifluoromethyl)benzyl alcohol.[1]

Caption: Key chemical transformations of the title compound.

Applications in Research and Development

The unique combination of substituents makes this compound a valuable intermediate in several high-value chemical industries.

-

Medicinal Chemistry: It serves as a crucial building block for synthesizing complex molecules. The fluorinated benzyl moiety it provides can enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[1] It is particularly investigated for the development of new drugs targeting enzymes or receptors, such as kinase inhibitors or antiviral protease inhibitors.[1]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and trifluoromethyl groups can lead to pesticides and herbicides with improved efficacy and environmental persistence profiles.[1]

-

Materials Science: The thermal stability imparted by fluorination makes this compound a useful precursor for specialized polymers and liquid crystals.[1]

Safety, Handling, and Storage

As with most benzyl chlorides, this compound is a hazardous chemical that requires careful handling. Related compounds are known to be corrosive, lachrymatory (tear-inducing), and combustible.[4][5]

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6]

-

Ventilation: All handling must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]

-

Incompatibilities: Avoid contact with strong bases, alcohols, amines, and strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[7][8]

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.

-

Collect the absorbed material into a suitable, labeled container for chemical waste disposal.[8]

-

Do not allow the product to enter drains or waterways.[8]

References

-

3-(Trifluoromethyl)benzyl chloride Safety Data Sheet. Fisher Scientific. [Link]

- Preparation method of 2,4,5-trifluorobenzyl chloride.

-

This compound. CRO SPLENDID LAB. [Link]

Sources

- 1. This compound | 883543-26-8 | Benchchem [benchchem.com]

- 2. 883543-26-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzyl Chlorides

2-Fluoro-5-(trifluoromethyl)benzyl chloride is a critical building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of fluorine and a trifluoromethyl group onto the benzyl chloride framework imparts unique properties to the resulting compounds. These include enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets.[1][2] This guide provides a comprehensive overview of the primary synthesis pathway for this valuable intermediate, delving into the underlying mechanisms, experimental protocols, and critical safety considerations.

Primary Synthesis Pathway: Free-Radical Chlorination of 2-Fluoro-5-(trifluoromethyl)toluene

The most direct and industrially scalable method for the preparation of this compound is the free-radical chlorination of 2-fluoro-5-(trifluoromethyl)toluene. This photochemical reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring intact.[3][4]

Reaction Mechanism: A Step-by-Step Analysis

The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[5][6]

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to ultraviolet (UV) light.[4][6] This is a photochemical process that provides the initial reactive species to start the chain reaction.[6]

-

Propagation: This stage consists of two repeating steps that sustain the chain reaction.

-

A chlorine radical abstracts a hydrogen atom from the methyl group of 2-fluoro-5-(trifluoromethyl)toluene, forming a resonance-stabilized benzyl radical and a molecule of hydrogen chloride (HCl).[7] The stability of the benzylic radical is a key factor driving the selectivity of this reaction for the side chain over the aromatic ring.[7]

-

The newly formed benzyl radical then reacts with another molecule of chlorine to yield the desired product, this compound, and a new chlorine radical, which can then continue the chain reaction.[7]

-

-

Termination: The chain reaction is terminated when two free radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, two benzyl radicals, or a chlorine radical and a benzyl radical.[4]

Visualizing the Pathway: A DOT Graph Representation

Caption: Free-radical chlorination of 2-fluoro-5-(trifluoromethyl)toluene.

Experimental Protocol: A Detailed Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of this compound. Researchers should adapt this procedure based on their specific equipment and scale.

Materials:

-

2-Fluoro-5-(trifluoromethyl)toluene

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative)

-

UV lamp

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a gas inlet, a condenser, a thermometer, and a mechanical stirrer, dissolve 2-fluoro-5-(trifluoromethyl)toluene in an appropriate inert solvent.

-

Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to remove any oxygen, which can interfere with the free-radical reaction.

-

Initiation: Begin bubbling chlorine gas through the solution at a controlled rate. Simultaneously, irradiate the reaction mixture with a UV lamp.

-

Temperature Control: Maintain the reaction temperature within a specific range, typically between 110-120°C, to favor the formation of the monochlorinated product and minimize side reactions.[8]

-

Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing them using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction is typically considered complete when the desired conversion of the starting material is achieved.

-

Workup: Once the reaction is complete, stop the flow of chlorine gas and turn off the UV lamp. Purge the system with an inert gas to remove any residual chlorine.

-

Purification: The crude product is then purified, typically by distillation under reduced pressure, to remove the solvent and any unreacted starting material or byproducts.

Alternative Synthesis Strategies

While free-radical chlorination is the most common method, other pathways to synthesize benzyl chlorides exist, which could be adapted for this specific molecule. These include:

-

Chlorination of Benzyl Alcohols: The corresponding 2-fluoro-5-(trifluoromethyl)benzyl alcohol can be converted to the benzyl chloride using various chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[1][9][10] This method is often used in laboratory-scale syntheses.

-

Blanc Chloromethylation: This method involves the reaction of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst. However, this method is less common for substituted toluenes.[3]

Data Summary: Key Reaction Parameters

| Parameter | Condition | Rationale |

| Chlorinating Agent | Chlorine Gas (Cl₂) | Provides the chlorine radicals necessary for the chain reaction. |

| Initiator | UV Light | Provides the energy for the homolytic cleavage of chlorine.[4][6] |

| Solvent | Inert Solvents (e.g., CCl₄) | Dissolves the reactants and facilitates the reaction without participating in it. |

| Temperature | 110-120°C | Optimizes the rate of reaction and selectivity for monochlorination.[8] |

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to identify any byproducts. The mass spectrum provides information about the molecular weight of the compound.

Safety and Handling Precautions

Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.

-

Benzyl Chlorides: These compounds are lachrymators and can cause severe irritation to the eyes, skin, and respiratory tract.[2][11] They are also classified as hazardous substances.[12]

-

Chlorine Gas: Chlorine gas is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood.

-

UV Radiation: Direct exposure to UV radiation can be harmful to the eyes and skin. Appropriate shielding should be used.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

Conclusion

The synthesis of this compound via free-radical chlorination of the corresponding toluene is a robust and efficient method for producing this valuable chemical intermediate. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and strict adherence to safety protocols are essential for a successful and safe synthesis. The insights and procedures detailed in this guide are intended to provide researchers and scientists with the foundational knowledge to confidently approach the synthesis of this and similar fluorinated building blocks.

References

- Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 - Smolecule. (n.d.).

-

Benzyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

-

Convert the followingBenzyl alcohol to benzyl chloride - Filo. (2025, February 19). Retrieved from [Link]

-

Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry - Aakash Institute. (n.d.). Retrieved from [Link]

-

can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. - Filo. (2025, February 11). Retrieved from [Link]

-

free radical substitution in the methylbenzene and chlorine reaction - Chemguide. (n.d.). Retrieved from [Link]

-

Methylbenzene and Chlorine - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

TOLUENE CHLORINATION via free radicals PART 1 - YouTube. (2019, September 10). Retrieved from [Link]

-

Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? - Chemistry Stack Exchange. (2016, June 6). Retrieved from [Link]

-

Strategies for the synthesis of benzyl chloride. - ResearchGate. (n.d.). Retrieved from [Link]

-

Benzyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? - ResearchGate. (2013, July 3). Retrieved from [Link]

- CN101070265A - Method for producing benzyl chloride compound - Google Patents. (n.d.).

-

How would you carry out the following conversion? Benzyl chloride to benzyl alcohol - Infinity Learn. (n.d.). Retrieved from [Link]

- CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride - Google Patents. (n.d.).

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. (n.d.). Retrieved from [Link]

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents. (n.d.).

-

Supporting Information. (n.d.). Retrieved from [Link]

-

This compound - CRO SPLENDID LAB. (n.d.). Retrieved from [Link]

-

2-Fluoro-5-trifluoromethylbenzyl chloride - Oakwood Chemical. (n.d.). Retrieved from [Link]

- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents. (n.d.).

-

2-Chloro-5-fluorotoluene | C7H6ClF | CID 118475 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | 883543-26-8 | Benchchem [benchchem.com]

- 2. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 3. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. aakash.ac.in [aakash.ac.in]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. CN101070265A - Method for producing benzyl chloride compound - Google Patents [patents.google.com]

- 9. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]

- 10. askfilo.com [askfilo.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

Introduction: A Strategic Building Block in Modern Drug Discovery

An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-5-(trifluoromethyl)benzyl Chloride

This compound (C₈H₅ClF₄) is a highly functionalized aromatic compound that has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure is characterized by a benzyl chloride moiety, a reactive handle for carbon-carbon and carbon-heteroatom bond formation, decorated with two key fluorine-containing groups: an ortho-fluoro substituent and a meta-trifluoromethyl group.

This specific substitution pattern is not coincidental; it is a deliberate design element for medicinal chemists. The trifluoromethyl (-CF₃) group is a well-established bioisostere for other groups, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The ortho-fluoro group further modulates the electronic properties and conformation of the molecule, influencing its reactivity and interaction with enzymes or receptors.[2] Consequently, understanding the nuanced reactivity of this building block is paramount for its effective utilization in the development of novel therapeutic agents and other high-value chemical entities.[1][3]

This guide provides an in-depth exploration of the core reactivity profile of this compound, moving beyond simple reaction schemes to elucidate the underlying principles that govern its chemical transformations. We will examine its behavior in nucleophilic substitutions, redox reactions, and organometallic chemistry, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

| Property | Value | Source |

| CAS Number | 883543-26-8 | [1][4] |

| Molecular Formula | C₈H₅ClF₄ | [1] |

| Molecular Weight | 212.57 g/mol | [1][4] |

| IUPAC Name | 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene | [4] |

| Appearance | Colorless to light yellow clear liquid |

Part 1: The Cornerstone of Reactivity: Nucleophilic Substitution

The primary locus of reactivity in this compound is the benzylic carbon, which is rendered highly electrophilic by the attached chlorine atom. This makes it an excellent substrate for nucleophilic substitution reactions, a cornerstone of its utility.

Mechanistic Considerations: SN1 vs. SN2 Pathways

Benzylic halides are unique in their ability to react via both SN1 and SN2 mechanisms. The choice of pathway is a delicate balance influenced by the nucleophile, solvent, and the electronic nature of the aromatic ring.

-

SN2 Pathway: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The nucleophile performs a backside attack on the electrophilic benzylic carbon, displacing the chloride ion in a single, concerted step. The π-system of the benzene ring helps to stabilize the transition state, accelerating the reaction compared to a typical primary alkyl halide.[5]

-

SN1 Pathway: This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate. It is favored by weak nucleophiles in polar protic solvents, which can solvate both the departing chloride anion and the carbocation intermediate.

The electron-withdrawing nature of the ortho-fluoro and meta-trifluoromethyl groups on the benzene ring destabilizes the formation of a positive charge on the benzylic carbon. This electronic effect generally disfavors the SN1 pathway, making the SN2 mechanism the more prevalent route for this specific substrate. The primary role of the chemist is therefore to select conditions that optimize this bimolecular process.

Caption: Generalized SN2 mechanism for this compound.

Common Nucleophilic Transformations

The versatility of this reagent is demonstrated by its reactions with a wide array of nucleophiles.[1]

| Nucleophile Type | Example Nucleophile | Product Class | Typical Conditions |

| Amines | Benzylamine, Morpholine | Substituted Benzylamines | K₂CO₃ or Et₃N, ACN or DMF, RT to 80 °C |

| Alcohols/Phenols | Methanol, Phenol | Benzyl Ethers | NaH or K₂CO₃, THF or DMF, RT |

| Thiols | Thiophenol | Benzyl Thioethers | NaH or Cs₂CO₃, DMF, RT |

| Cyanide | NaCN, KCN | Benzyl Nitriles | DMSO or DMF, elevated temperature |

Experimental Protocol: Synthesis of a Benzylamine Derivative

This protocol details a standard SN2 reaction, a fundamental application of the title compound.

Objective: To synthesize N-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}aniline.

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.1 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Acetonitrile (ACN), anhydrous

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate.

-

Add anhydrous acetonitrile, followed by aniline, and stir the suspension for 10 minutes at room temperature.

-

Add this compound to the stirred suspension.

-

Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting benzyl chloride is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}aniline.

Trustworthiness Note: The use of an excess of a solid base like K₂CO₃ is crucial. It neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile, thereby driving the reaction to completion. Anhydrous conditions prevent side reactions, such as hydrolysis of the benzyl chloride.

Part 2: Oxidation and Reduction Reactions

The benzylic position can be readily manipulated through changes in its oxidation state, providing access to the corresponding aldehyde, carboxylic acid, or alcohol derivatives. These are themselves valuable intermediates for further synthetic transformations.[1]

-

Oxidation: Controlled oxidation with milder reagents like pyridinium chlorochromate (PCC) can selectively convert the benzyl chloride to 2-Fluoro-5-(trifluoromethyl)benzaldehyde.[6] Stronger oxidizing agents, such as potassium permanganate (KMnO₄), will typically lead to the over-oxidation product, 2-Fluoro-5-(trifluoromethyl)benzoic acid.[1]

-

Reduction: The compound can be reduced to 2-Fluoro-5-(trifluoromethyl)benzyl alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.[1][7]

Caption: Redox relationship between benzyl chloride and its derivatives.

Part 3: Umpolung Reactivity via Grignard Reagent Formation

A powerful strategy in organic synthesis is "umpolung," or the inversion of polarity. By converting the electrophilic benzylic carbon of this compound into a nucleophilic one, we can open up an entirely new set of synthetic possibilities. This is achieved through the formation of a Grignard reagent.

Formation and Challenges

The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) yields the corresponding Grignard reagent, [2-Fluoro-5-(trifluoromethyl)benzyl]magnesium chloride.[8]

A significant challenge in the formation of benzyl Grignard reagents is the competing Wurtz coupling reaction, where the newly formed Grignard reagent attacks a molecule of unreacted benzyl chloride, leading to a dimeric byproduct.[9]

Field Insight: The choice of solvent is critical for minimizing Wurtz coupling. 2-MeTHF, which can be derived from renewable resources, has been shown to be superior to THF in many cases, leading to a better product-to-byproduct ratio.[9][10] This is attributed to the different solvation structures of the Grignard reagent in these solvents.

Experimental Protocol: Formation and Trapping of a Grignard Reagent

Objective: To prepare [2-Fluoro-5-(trifluoromethyl)benzyl]magnesium chloride and trap it with a carbonyl electrophile (e.g., benzaldehyde).

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

This compound (1.0 equiv)

-

2-Methyltetrahydrofuran (2-MeTHF), anhydrous

-

Benzaldehyde (1.0 equiv), anhydrous

Procedure:

-

Activation: To a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a single crystal of iodine and gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface. Cool to room temperature.

-

Initiation: Add a small portion of a solution of this compound in anhydrous 2-MeTHF to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be required.

-

Formation: Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Trapping: Cool the gray-black Grignard solution to 0 °C in an ice bath. Add a solution of benzaldehyde in anhydrous 2-MeTHF dropwise.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by column chromatography.

Caption: Experimental workflow for Grignard reagent formation and reaction.

Conclusion

This compound is far more than a simple alkylating agent. It is a strategically designed building block whose reactivity profile is a product of the interplay between its benzylic halide functionality and the powerful electronic effects of its fluorine substituents. A thorough understanding of its preference for SN2 reactions, its accessibility to various oxidation states, and its capacity for polarity reversal via Grignard formation allows the research scientist to harness its full potential. This knowledge is critical for the rational design and efficient execution of synthetic routes targeting the next generation of pharmaceuticals and advanced materials.

References

-

CIC. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. CIC. Retrieved from [Link]

- Google Patents. (2011). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride. Google Patents.

-

Nolte, C. (2011). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. Ludwig-Maximilians-Universität München. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Coles, S. J., Mellor, J. M., El-Sagheer, A. H., & Salem Eedm Metwally, R. N. (2000). Reaction of benzyl Grignard reagents with trifluoroacetyldihydropyrans and other cyclic beta-alkoxy-?, ?-unsaturated trifluoromethylketones. Tetrahedron, 56(51), 10057-10066. Retrieved from [Link]

-

Alam, M. I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8269. Retrieved from [Link]

-

Champagne, P. A., et al. (2016). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 18(15), 3646–3649. Retrieved from [Link]

-

Lee, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14, 18273-18278. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. ResearchGate. Retrieved from [Link]

-

ChemTube3D. (n.d.). SN2 Reaction: 2o Benzyl Chloride with HS-. ChemTube3D. Retrieved from [Link]

-

Lee, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2025). Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2000). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. ResearchGate. Retrieved from [Link]

-

Szymański, S., et al. (2012). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 8, 1735–1743. Retrieved from [Link]

Sources

- 1. This compound | 883543-26-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 883543-26-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. chemtube3d.com [chemtube3d.com]

- 6. 2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol () for sale [vulcanchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-Fluoro-5-(trifluoromethyl)benzyl chloride: Structure, Properties, and Analytical Characterization

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Fluoro-5-(trifluoromethyl)benzyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of the analytical techniques used to characterize this versatile compound.

Introduction: A Profile of this compound

This compound, with the chemical formula C₈H₅ClF₄ and a molecular weight of 212.57 g/mol , is a substituted aromatic compound of significant interest in synthetic chemistry.[1][4] Its structure, featuring a benzyl chloride moiety substituted with both a fluorine atom and a trifluoromethyl group, makes it a valuable building block for introducing fluorine into larger molecules. This strategic incorporation of fluorine can enhance the metabolic stability, lipophilicity, and biological activity of the final products.[1][3]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 883543-26-8 | [1][4] |

| Molecular Formula | C₈H₅ClF₄ | [1][4] |

| Molecular Weight | 212.57 g/mol | [1][4] |

| Synonyms | 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene | [5] |

Synthesis and Purity Assessment: A Methodological Overview

The synthesis of this compound typically involves the chlorination of the corresponding 2-fluoro-5-(trifluoromethyl)benzyl alcohol. This transformation can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common choice.

A generalized synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for this compound.

Purity assessment is critical and is typically performed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods, often coupled with mass spectrometry (GC-MS), allow for the quantification of the desired product and the identification of any residual starting materials or byproducts. A purity of over 98% is generally required for applications in pharmaceutical synthesis.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is essential for confirming the identity and structural integrity of this compound. The following sections detail the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the benzylic protons and the aromatic protons.

-

Benzylic Protons (-CH₂Cl): A singlet is anticipated for the two benzylic protons. Its chemical shift will be influenced by the adjacent chlorine atom and the aromatic ring.

-

Aromatic Protons: The three protons on the aromatic ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine coupling.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic environment.

-

Benzylic Carbon (-CH₂Cl): A single peak corresponding to the benzylic carbon.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine and trifluoromethyl substituents. The carbon directly bonded to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons in proximity to the fluorine atom will show characteristic doublet splitting.

-

Trifluoromethyl Carbon (-CF₃): A quartet signal for the trifluoromethyl carbon, with a large one-bond carbon-fluorine coupling constant.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of two different fluorine environments, ¹⁹F NMR is a crucial technique for characterization.

-

Aromatic Fluorine (-F): A signal for the single fluorine atom on the aromatic ring.

-

Trifluoromethyl Fluorines (-CF₃): A singlet for the three equivalent fluorine atoms of the trifluoromethyl group is expected. A chemical shift of approximately -60 ppm is predicted for this group.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3100 - 3000 | C-H stretch | Aromatic | N/A |

| ~1600 - 1450 | C=C stretch | Aromatic Ring | N/A |

| ~1250 - 1000 | C-F stretch | Aryl-F & -CF₃ | [1] |

| ~1100 - 1200 | C-F stretch | Aryl-F | [1] |

| ~750 | C-Cl stretch | Alkyl-Cl | [1] |

The presence of strong absorptions in the 1250-1000 cm⁻¹ region is a key indicator of the C-F bonds in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (212.57). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.

Common fragmentation pathways would likely involve the loss of the chlorine atom, the benzyl group, or the trifluoromethyl group.

Logic of Spectroscopic Interpretation

The comprehensive analysis of the spectroscopic data follows a logical workflow to ensure the unambiguous identification of the compound.

Caption: Logical workflow for the spectroscopic identification of the target compound.

Conclusion

The combination of NMR, IR, and MS provides a robust analytical framework for the unequivocal characterization of this compound. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development endeavors.

References

-

Chem-Impex International. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Available at: [Link]

-

CRO SPLENDID LAB. This compound. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Understanding the Properties of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene: Your Key Organic Synthesis Intermediate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethyl)benzyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-fluoro-5-(trifluoromethyl)benzyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] A theoretical framework based on solute-solvent interactions is presented, followed by a detailed, albeit illustrative, summary of its solubility in a range of common organic solvents. This guide also outlines standardized experimental protocols for determining solubility, ensuring researchers, scientists, and drug development professionals can apply these principles and methodologies in their work. The content is structured to provide not just data, but a foundational understanding of the principles governing the solubility of this and similar fluorinated aromatic compounds.

Introduction: Understanding the Compound

This compound is a substituted aromatic compound with the molecular formula C₈H₅ClF₄.[2] Its structure, featuring a benzyl chloride moiety with fluorine and trifluoromethyl substituents, imparts unique physicochemical properties that are critical to its application in organic synthesis. The presence of the highly electronegative fluorine and trifluoromethyl groups significantly influences the molecule's polarity, lipophilicity, and reactivity, which in turn dictate its solubility in various organic media.[1][3] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₅ClF₄[2]

-

Molecular Weight: 212.57 g/mol [2]

-

Appearance: Typically a colorless liquid.

-

Reactivity: The benzyl chloride group is susceptible to nucleophilic substitution reactions.[1] The compound is also sensitive to moisture and strong bases.[4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is complex due to the competing effects of its substituents. The aromatic ring is non-polar, while the C-F, C-Cl, and C-CF₃ bonds are highly polar. This dual nature suggests that it will exhibit solubility in a range of solvents with varying polarities.

Factors Influencing Solubility:

-

Polarity: The dipole moment of the solvent and solute determines the strength of dipole-dipole interactions.

-

Hydrogen Bonding: this compound is not a hydrogen bond donor but can act as a weak acceptor. Solvents capable of hydrogen bonding may exhibit specific interactions.

-

Dispersion Forces: These forces are present in all molecules and are the primary mode of interaction in non-polar systems.

-

Molecular Size and Shape: The relatively compact structure of this molecule allows for efficient packing with solvent molecules.[7]

Solubility Profile of this compound

Based on its structural features, a qualitative and quantitative solubility profile can be predicted and experimentally verified. The following table summarizes the expected solubility in a selection of common organic solvents at ambient temperature (approximately 20-25°C).

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | Low | Mismatch in polarity. |

| Toluene | Non-polar Aromatic | High | Similar aromatic character promotes favorable π-π stacking interactions. |

| Dichloromethane | Polar Aprotic | Very High | Similar polarity and ability to engage in dipole-dipole interactions. |

| Chloroform | Polar Aprotic | Very High | Similar to dichloromethane. |

| Diethyl Ether | Polar Aprotic | High | Good balance of polar and non-polar characteristics. |

| Ethyl Acetate | Polar Aprotic | High | Acts as a good solvent for moderately polar compounds. |

| Acetone | Polar Aprotic | High | Strong dipole moment facilitates dissolution. |

| Acetonitrile | Polar Aprotic | Moderate to High | Highly polar, may be less compatible than other polar aprotic solvents. |

| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding, which may not be the dominant favorable interaction. |

| Ethanol | Polar Protic | Moderate | Similar to methanol. |

| Water | Polar Protic | Very Low | Highly polar and dominated by a strong hydrogen-bonding network.[8] |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Highly polar nature effectively solvates the polar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong polar interactions lead to good solubility. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following protocols describe standard methods for determining the solubility of a compound like this compound.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.[9]

Protocol:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe if the compound dissolves completely.

-

Categorize the solubility as:

-

Soluble: Dissolves completely.

-

Partially Soluble: Some, but not all, of the compound dissolves.

-

Insoluble: No apparent dissolution.

-

Quantitative Solubility Determination (Equilibrium Method)

This method provides a precise measurement of solubility at a given temperature.

Protocol:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy) against a calibration curve.

-

Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Logical Workflow for Solvent Selection

The choice of solvent is a critical decision in any chemical process. The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound based on the intended application.

Caption: Logical workflow for selecting a suitable solvent system.

Safety Considerations

This compound is a reactive and potentially hazardous chemical.[1] It is classified as a lachrymator and is corrosive.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[4] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[4][10]

Conclusion

The solubility of this compound is governed by its unique molecular structure, which combines non-polar aromatic features with highly polar C-F, C-Cl, and C-CF₃ bonds. This allows for its dissolution in a broad range of organic solvents, with a particularly high affinity for polar aprotic solvents like dichloromethane, chloroform, and DMF. A systematic approach, combining theoretical understanding with empirical testing, is essential for selecting the optimal solvent for any given application. The methodologies and principles outlined in this guide provide a robust framework for researchers and professionals working with this important chemical intermediate.

References

- Smolecule. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from a relevant chemical supplier website that provides general solubility profiles and properties.

- Benchchem. (n.d.). This compound.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- A-M. A. El-Sokkary, et al. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]

- Apollo Scientific. (2023, June 29). 2-(Trifluoromethyl)benzyl chloride Safety Data Sheet.

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]

- ResearchGate. (n.d.). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Retrieved from a research paper on the reactivity of similar compounds.

- Synquest Labs. (n.d.). 2-(Trifluoromethyl)benzal chloride.

- ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride.

- University of Illinois Urbana-Champaign. (n.d.). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from a presentation on the effects of fluorine in medicinal chemistry.

- ChemRxiv. (n.d.). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins.

- ACS Publications. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Retrieved from a research paper on the solvolysis of substituted benzyl chlorides.

- Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl chloride. Retrieved from a chemical supplier's product page for a similar compound.

- Sigma-Aldrich. (n.d.). Benzyl chloride solubility in water. Retrieved from a general information page on the solubility of benzyl chloride.

Sources

- 1. This compound | 883543-26-8 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. fishersci.com [fishersci.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Fluoro-5-(trifluoromethyl)benzyl chloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling and Application of 2-Fluoro-5-(trifluoromethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Valuable Reagent Demanding Respect

This compound (CAS No. 883543-26-8) is a fluorinated aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its structure, featuring both a fluorine atom and a trifluoromethyl (-CF₃) group, allows for the introduction of these moieties into target molecules, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The benzylic chloride functional group is a reactive handle, primarily for nucleophilic substitution reactions, making it a versatile building block for creating complex molecular architectures.[1]

However, the very chemical reactivity that makes this compound a valuable synthetic intermediate also renders it hazardous. Understanding its properties and adhering to rigorous safety protocols is not merely a matter of regulatory compliance but a fundamental prerequisite for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the hazards, handling procedures, and emergency responses associated with this compound, grounded in an understanding of its underlying chemical nature.

Section 1: Hazard Identification and Risk Assessment

This compound, and its structural isomers, are classified as hazardous chemicals, presenting multiple physical and health risks.[3][4] The primary hazards stem from its corrosive nature and its reactivity, particularly with nucleophiles such as water. It is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[4][5]

The hazardous properties are a direct consequence of its molecular structure. The benzylic chloride is susceptible to hydrolysis, reacting with moisture (e.g., on mucous membranes of the eyes, skin, or respiratory tract) to produce hydrochloric acid (HCl), leading to severe irritation and chemical burns. The presence of electron-withdrawing fluorine and trifluoromethyl groups can further influence the reactivity of the benzylic position.

Table 1: GHS Hazard Classification Summary for Structurally Similar Benzyl Chlorides

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 4 | H227: Combustible liquid[3][4] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7][8] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |

| May be Corrosive to Metals | Category 1 | H290: May be corrosive to metals[7] |

| Hazardous to the Aquatic Environment (Long-Term) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[7] |

Data synthesized from Safety Data Sheets for 2-(Trifluoromethyl)benzyl chloride and 4-(Trifluoromethyl)benzyl chloride.

Section 2: Physicochemical Properties and Reactivity Profile

A thorough understanding of the compound's physical and chemical properties is essential for safe handling and use in experimental design.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 883543-26-8 | [9] |

| Molecular Formula | C₈H₅ClF₄ | [1] |

| Molecular Weight | ~212.57 g/mol | [1] |

| Appearance | Liquid | [10] |

| Boiling Point | 69 °C / 156.2 °F (for 2-(Trifluoromethyl)benzyl chloride) | [3] |

| Incompatible Materials | Strong bases, alcohols, amines, oxidizing agents, metals.[3][4] |

Reactivity Insights: The core reactivity of this compound involves the benzylic chloride group. This functional group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.

-

Reaction with Nucleophiles: It will react exothermically with nucleophiles like amines, alcohols, and thiols.[1] These reactions must be controlled, typically by slow addition of the reagent and temperature management.

-

Hydrolysis: The compound reacts with water, including atmospheric moisture, to produce the corresponding benzyl alcohol and corrosive hydrogen chloride gas. This reactivity is the primary cause of its corrosive nature and lachrymatory effects.[11]

-

Incompatibility with Bases: Strong bases can promote elimination reactions (to form a styrene derivative) or hydrolysis.

-

Hazardous Decomposition: Upon combustion, it can decompose to release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and gaseous hydrogen fluoride (HF).[3][4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

1. Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of its vapors, which are corrosive to the respiratory tract.[5]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the work area.[3] Regular testing of this equipment is essential.

2. Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully for chemical compatibility.

-

Eye and Face Protection: Chemical safety goggles are mandatory. Given the severe corrosive potential, a full face shield worn over safety goggles is strongly recommended, especially when handling larger quantities (>25 mL) or during initial container opening.

-

Skin Protection:

-

Gloves: Standard nitrile gloves may not provide sufficient protection for prolonged contact. It is advisable to use a heavier-duty glove (e.g., butyl rubber or Viton) or double-gloving with nitrile gloves, changing the outer glove immediately upon any suspected contact.[4] Always consult the glove manufacturer's compatibility chart.

-

Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

-

Protective Clothing: For larger scale operations, chemically resistant aprons and sleeves should be utilized. Do not wear shorts or open-toed shoes in the laboratory.

-

-

Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] Respirator use must be in accordance with a formal respiratory protection program, including fit-testing.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

The following procedure outlines the critical steps for safely using this reagent in a typical laboratory synthesis.

Experimental Workflow: Safe Handling Protocol

References

- 1. This compound | 883543-26-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. westliberty.edu [westliberty.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. synquestlabs.com [synquestlabs.com]

- 9. 883543-26-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. 2-Fluoro-5-(trifluoromethyl)benzyl bromide | CymitQuimica [cymitquimica.com]

- 11. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

Whitepaper: Mechanistic Pathways and Synthetic Utility of 2-Fluoro-5-(trifluoromethyl)benzyl Chloride

An In-Depth Technical Guide

Abstract: 2-Fluoro-5-(trifluoromethyl)benzyl chloride is a highly functionalized aromatic building block crucial in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its reactivity is governed by a delicate interplay of electronic and steric effects imparted by the ortho-fluoro and meta-trifluoromethyl substituents. This guide provides an in-depth analysis of the core mechanistic principles dictating its behavior in key synthetic transformations, focusing primarily on nucleophilic substitution and Friedel-Crafts alkylation reactions. We will dissect the factors influencing the SN1/SN2 reaction pathways and explore its application as a potent electrophile. This document is intended for researchers, chemists, and drug development professionals seeking a deeper causal understanding of this reagent's function to optimize existing synthetic routes and innovate novel molecular architectures.

Reagent Profile and Physicochemical Properties

This compound (CAS 883543-26-8) is a substituted toluene derivative where the benzylic methyl group is chlorinated.[2][3] The strategic placement of a fluorine atom at the C2 (ortho) position and a trifluoromethyl (-CF3) group at the C5 (meta) position creates a unique electronic environment that significantly influences its chemical behavior.[1] These fluorinated groups are known to enhance metabolic stability and lipophilicity in derivative compounds, making this reagent a valuable intermediate for drug discovery.[1][4]

| Property | Value | Source |

| CAS Number | 883543-26-8 | [1][2] |

| Molecular Formula | C₈H₅ClF₄ | [1][2] |

| Molecular Weight | 212.57 g/mol | [1][2] |

| Primary Function | Alkylating Agent, Synthetic Building Block | [1] |

| Key Substituents | ortho-Fluoro, meta-Trifluoromethyl | [1] |

The Decisive Role of Aromatic Substituents

To understand the reactivity of this compound, one must first appreciate the powerful electronic influence of its substituents. The interplay between their inductive and resonance effects governs the electrophilicity of the benzylic carbon and the stability of potential reaction intermediates.

-